3-(2,4-Dichlorophenyl)-3-oxopropanal
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Overview
Description
3-(2,4-Dichlorophenyl)-3-oxopropanal is an organic compound characterized by the presence of a dichlorophenyl group attached to a propanal moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichlorophenyl)-3-oxopropanal typically involves the chlorination of phenol derivatives. One common method includes the chlorination of 2,4-dichlorophenol under controlled conditions to obtain the desired product . The reaction is carried out in a chlorination tank with an exhaust treatment system, maintaining a vacuum and adjusting the chlorine flow rate to control the temperature between 20°C and 80°C .
Industrial Production Methods
Industrial production of this compound often employs large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced chlorination techniques and equipment to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dichlorophenyl)-3-oxopropanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The dichlorophenyl group can undergo substitution reactions, where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions (OH⁻) or amines under basic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(2,4-Dichlorophenyl)-3-oxopropanal has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2,4-Dichlorophenyl)-3-oxopropanal involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function . This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Spirodiclofen: A compound with a similar dichlorophenyl group, used as an acaricide.
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a dichlorophenyl structure.
Uniqueness
3-(2,4-Dichlorophenyl)-3-oxopropanal is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-(2,4-dichlorophenyl)-3-oxopropanal |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2O2/c10-6-1-2-7(8(11)5-6)9(13)3-4-12/h1-2,4-5H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRLRHUIVGXJZGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)CC=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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